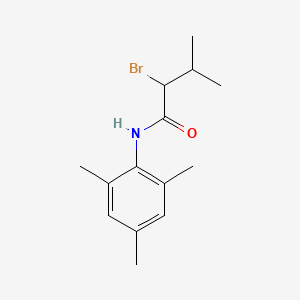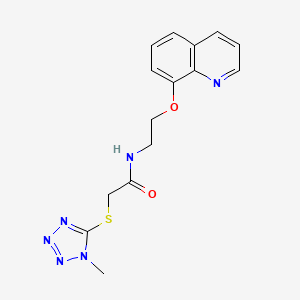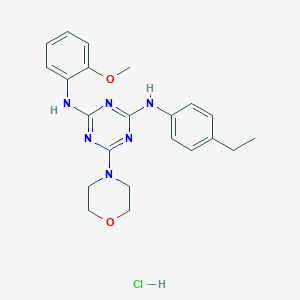
(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative with a quinazolinone moiety. Urea derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . Quinazolinones are also recognized for their diverse pharmacological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multicomponent reactions . For instance, imidazole derivatives, which share some structural similarities, can be synthesized from glyoxal and ammonia .Scientific Research Applications
Metabolism and Pharmacokinetics
Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a novel orexin 1 and 2 receptor antagonist, highlights the importance of understanding the metabolism and pharmacokinetics of new chemical entities. Studies focusing on the disposition, metabolism, and elimination pathways of pharmaceuticals provide critical insights into their safety and efficacy profiles. For example, the detailed metabolism and pharmacokinetic profile of [14C]SB-649868 in humans reveal how the compound and its metabolites are processed in the body, emphasizing the role of fecal and urinary excretion in drug elimination (Renzulli et al., 2011).
Toxicology and Environmental Health
Understanding the environmental impact and toxicological profile of chemical compounds is essential. Studies on the levels of urinary phthalate metabolites in a human reference population, as well as research into the occurrence of parabens and their metabolites in paired urine and blood samples, provide frameworks for assessing human exposure to environmental chemicals and their potential health risks (Blount et al., 2000; Zhang et al., 2020).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-fluorobenzaldehyde with 2-aminobenzophenone to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde, which is then reacted with benzylamine to form (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzophenone", "benzylamine", "urea", "acetic acid", "sodium acetate", "ethanol", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-aminobenzophenone in ethanol with the addition of acetic acid and sodium acetate to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde.", "Step 2: Reaction of 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with benzylamine in ethanol with the addition of diethyl ether to form (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: Purification of the product by recrystallization from ethanol.", "Step 4: Characterization of the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry.", "Step 5: Adjustment of the pH of the product using sodium hydroxide or hydrochloric acid to obtain the desired form of the compound." ] } | |
CAS RN |
941895-38-1 |
Product Name |
(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molecular Formula |
C23H19FN4O2 |
Molecular Weight |
402.429 |
IUPAC Name |
1-benzyl-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O2/c24-18-12-10-17(11-13-18)15-28-21(19-8-4-5-9-20(19)26-23(28)30)27-22(29)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,25,27,29) |
InChI Key |
IYXDNAAKWFGSEJ-SZXQPVLSSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)



![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride](/img/structure/B2692613.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2692615.png)

![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)